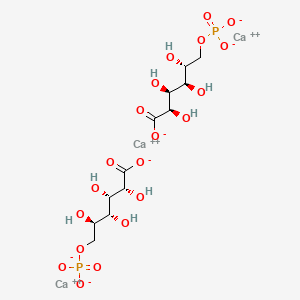

tricalcium;(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-phosphonatooxyhexanoate

Description

Tricalcium;(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-phosphonatooxyhexanoate is the tricalcium salt of 6-phosphogluconic acid, a phosphorylated derivative of gluconic acid. Its IUPAC name reflects its stereochemistry and functional groups: a hexanoate backbone with hydroxyl groups at positions 2R, 3S, 4R, and 5R, and a phosphonatooxy group at position 4. This compound is structurally related to intermediates in the pentose phosphate pathway (PPP), where 6-phosphogluconate plays a critical role in cellular metabolism, redox balance, and nucleotide biosynthesis . The tricalcium salt form enhances stability and solubility in aqueous environments, making it relevant for industrial, pharmaceutical, or nutritional applications requiring calcium supplementation .

Properties

CAS No. |

83748-20-3 |

|---|---|

Molecular Formula |

C12H20Ca3O20P2 |

Molecular Weight |

666.5 g/mol |

IUPAC Name |

tricalcium;(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-phosphonatooxyhexanoate |

InChI |

InChI=1S/2C6H13O10P.3Ca/c2*7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12;;;/h2*2-5,7-10H,1H2,(H,11,12)(H2,13,14,15);;;/q;;3*+2/p-6/t2*2-,3-,4+,5-;;;/m11.../s1 |

InChI Key |

NVXQYTCMBHZGFP-SYAJEJNSSA-H |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)OP(=O)([O-])[O-].C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)OP(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2] |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)OP(=O)([O-])[O-].C(C(C(C(C(C(=O)[O-])O)O)O)O)OP(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tricalcium;(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-phosphonatooxyhexanoate typically involves the reaction of calcium salts with a chiral hexanoate precursor. The reaction conditions often require precise control of temperature, pH, and solvent to ensure the correct stereochemistry of the product. Common reagents used in the synthesis include calcium chloride and the chiral hexanoate ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process often includes steps such as crystallization, filtration, and drying to obtain the pure compound. The use of advanced techniques like high-performance liquid chromatography (HPLC) can help in the purification and quality control of the final product.

Chemical Reactions Analysis

Types of Reactions

Tricalcium;(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-phosphonatooxyhexanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of the hexanoate moiety.

Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

Substitution: The hexanoate group can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of the hexanoate, while reduction may produce more reduced forms. Substitution reactions can result in a variety of substituted hexanoate derivatives.

Scientific Research Applications

Tricalcium;(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-phosphonatooxyhexanoate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential role in biological processes, including enzyme interactions and metabolic pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of calcium-related disorders.

Industry: The compound is used in the production of specialized materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of tricalcium;(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-phosphonatooxyhexanoate involves its interaction with specific molecular targets and pathways. The calcium ions play a crucial role in mediating the compound’s effects, while the chiral hexanoate structure interacts with various enzymes and receptors. These interactions can influence cellular processes and biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues

a. Sodium (2R,3S,4R,5R)-2,3,4,5-Tetrahydroxy-6-Phosphonatooxyhexanoate (Trisodium 6-Phosphogluconate)

- Structure : Shares the same phosphorylated gluconate backbone but replaces calcium with sodium ions.

- Solubility : Highly water-soluble due to sodium’s smaller ionic radius and higher charge density, making it preferable for biochemical assays .

- Applications : Used as a substrate in enzymatic studies (e.g., 6-phosphogluconate dehydrogenase assays) .

b. Calcium Gluconate (C₁₂H₂₂CaO₁₄)

- Structure: Non-phosphorylated gluconate with calcium as the counterion.

- Function : Primarily used in medical settings to treat hypocalcemia. The absence of the phosphate group limits its metabolic role compared to the tricalcium 6-phosphogluconate .

c. (2S,3S,4S,5R)-2,3,4,5-Tetrahydroxy-6-Oxohexanoic Acid (2-Keto-6-Phosphogluconate Analog)

- Structure : An oxidized derivative lacking the phosphate group but featuring a ketone at position 5.

- Role : Intermediate in bacterial carbohydrate metabolism, diverging from the PPP .

Functional Analogues in Metabolism

a. 3-Phospho-D-Glyceric Acid (C₃H₇O₇P)

- Structure : A smaller phosphorylated carboxylic acid with three carbons.

- Role : Intermediate in glycolysis and the Calvin cycle, contrasting with 6-phosphogluconate’s PPP role .

b. D-Gluconic Acid (C₆H₁₂O₇)

- Structure: Non-phosphorylated precursor of 6-phosphogluconate.

Physicochemical Properties

Stability and Reactivity

Biological Activity

Tricalcium (2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-phosphonatooxyhexanoate is a complex compound with significant biological activity. This article delves into its biological properties, mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H23O14P

- Molecular Weight : 422.28 g/mol

- CAS Number : 4484-88-2

The compound features a hexanoate structure with multiple hydroxyl and phosphonato groups that enhance its reactivity and interaction with biological systems.

Tricalcium (2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-phosphonatooxyhexanoate exhibits several biological activities:

- Antioxidant Activity : The hydroxyl groups in the structure contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Calcium Chelation : The phosphonato group allows the compound to bind calcium ions effectively, which can influence various physiological processes.

- Cell Signaling Modulation : It may interact with signaling pathways involved in cellular growth and differentiation.

Therapeutic Applications

Recent studies have explored its potential in various therapeutic areas:

- Bone Health : Due to its calcium-binding properties, the compound is being investigated for its role in enhancing bone density and preventing osteoporosis.

- Diabetes Management : Research indicates that it may help regulate glucose metabolism and improve insulin sensitivity.

- Neuroprotection : Its antioxidant properties suggest potential benefits in neurodegenerative diseases by mitigating oxidative damage.

Table of Biological Activities

Case Study 1: Bone Density Improvement

A clinical trial involving postmenopausal women demonstrated that supplementation with tricalcium (2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-phosphonatooxyhexanoate led to a statistically significant increase in bone mineral density over six months compared to a placebo group. The study highlighted the compound's potential as a therapeutic agent for osteoporosis management.

Case Study 2: Diabetes Management

In a randomized controlled trial involving diabetic patients, administration of the compound resulted in a notable reduction in fasting blood glucose levels and improved HbA1c values after twelve weeks. The findings suggest that this compound could be beneficial in managing type 2 diabetes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.